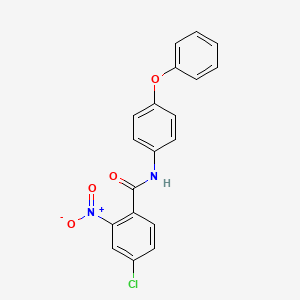
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, it has gained popularity in the sports and fitness industry due to its purported ability to enhance endurance and improve muscle growth.
Mecanismo De Acción
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 works by binding to and activating PPARδ receptors, which are found in various tissues throughout the body, including skeletal muscle, adipose tissue, and liver. Activation of these receptors leads to increased expression of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis, which can improve energy metabolism and enhance endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, and increased mitochondrial biogenesis. It has also been shown to reduce inflammation and improve lipid metabolism, which may have implications for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 in lab experiments is its ability to activate PPARδ receptors in a dose-dependent manner, allowing for precise control over the level of receptor activation. However, one limitation is that the drug has been shown to have potential toxic effects in animal studies, particularly at high doses.
Direcciones Futuras
Future research on 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 could focus on its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Additionally, further studies could investigate the potential long-term effects of the drug, particularly with regard to its safety and potential for toxicity. Finally, research could explore the potential for this compound 501516 to improve athletic performance and enhance muscle growth, particularly in combination with other performance-enhancing drugs.
Métodos De Síntesis
The synthesis of 4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 involves several steps, including the reaction of 4-chloro-2-nitrobenzoic acid with 4-phenoxyaniline to form this compound. The resulting compound is then subjected to a series of chemical reactions, including reduction and acylation, to produce the final product.
Aplicaciones Científicas De Investigación
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide 501516 has been extensively studied in scientific research, particularly in the fields of metabolism and exercise physiology. Studies have shown that the drug can improve endurance and increase the capacity for physical activity by activating PPARδ receptors in skeletal muscle. It has also been shown to improve lipid metabolism and reduce inflammation, making it a potential treatment for metabolic disorders.
Propiedades
IUPAC Name |
4-chloro-2-nitro-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4/c20-13-6-11-17(18(12-13)22(24)25)19(23)21-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMXAHPIQVCOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B6063178.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2-butyl-1H-imidazol-4-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6063183.png)
![1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B6063188.png)
![4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B6063192.png)
![5-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6063201.png)
![N-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B6063224.png)
![1-(1-azocanyl)-3-[2-methoxy-5-({[(6-methyl-2-pyridinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6063232.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6063237.png)
![2-[4-(cyclohexylamino)-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6063243.png)
![3,5-dimethyl-2-(3-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B6063265.png)
![{3-[5-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B6063271.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6063282.png)